2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of ethoxy groups, formyl groups, and phenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate formylating agent, such as paraformaldehyde, in the presence of a catalyst like hydrochloric acid to form 2-ethoxy-4-formylphenol.
Acetamide Formation: The next step involves the reaction of 2-ethoxy-4-formylphenol with 2-ethoxyaniline in the presence of an acylating agent such as acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(2-ethoxyphenyl)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(2-ethoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyphenoxy)-N-(2-ethoxyphenyl)acetamide: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
2-(2-methoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Contains methoxy groups instead of ethoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both ethoxy and formyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in scientific research.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-16-8-6-5-7-15(16)20-19(22)13-25-17-10-9-14(12-21)11-18(17)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTILEURIGMUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.